Cas no 1155912-23-4 (2-Chloro-N-cyclohexylpyridine-3-sulfonamide)

2-Chloro-N-cyclohexylpyridine-3-sulfonamide 化学的及び物理的性質
名前と識別子
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- 2-chloro-N-cyclohexylpyridine-3-sulfonamide
- 2-Chloro-N-cyclohexylpyridine-3-sulfonamide
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- MDL: MFCD12413208
- インチ: 1S/C11H15ClN2O2S/c12-11-10(7-4-8-13-11)17(15,16)14-9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6H2
- InChIKey: NOCCDQFXVPOLLS-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CN=1)S(NC1CCCCC1)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 336
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 67.4
2-Chloro-N-cyclohexylpyridine-3-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 196681-5g |
2-Chloro-N-cyclohexylpyridine-3-sulfonamide, 95% |
1155912-23-4 | 95% | 5g |
$1816.00 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580753-5g |
2-Chloro-N-cyclohexylpyridine-3-sulfonamide |
1155912-23-4 | 98% | 5g |
¥18277.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580753-1g |
2-Chloro-N-cyclohexylpyridine-3-sulfonamide |
1155912-23-4 | 98% | 1g |
¥8485.00 | 2024-08-09 | |
A2B Chem LLC | AU09390-5g |
2-Chloro-pyridine-3-sulfonic acid cyclohexylamide |
1155912-23-4 | 95% | 5g |
$1203.00 | 2024-04-20 |
2-Chloro-N-cyclohexylpyridine-3-sulfonamide 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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8. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
2-Chloro-N-cyclohexylpyridine-3-sulfonamideに関する追加情報
2-Chloro-N-cyclohexylpyridine-3-sulfonamide (CAS No. 1155912-23-4)
2-Chloro-N-cyclohexylpyridine-3-sulfonamide, also known by its CAS registry number CAS No. 1155912-23-4, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a pyridine ring, a sulfonamide group, and a cyclohexyl substituent. The presence of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.
The pyridine ring in 2-Chloro-N-cyclohexylpyridine-3-sulfonamide serves as the central framework, with a chlorine atom attached at the 2-position and a sulfonamide group at the 3-position. The sulfonamide group is further substituted with a cyclohexyl moiety, which introduces steric bulk and enhances the compound's solubility properties. This combination of functional groups not only influences the compound's reactivity but also plays a crucial role in its potential biological activity.
Recent studies have highlighted the importance of sulfonamides in drug design due to their ability to act as bioisosteres of carboxylic acids. This property makes 2-Chloro-N-cyclohexylpyridine-3-sulfonamide a promising candidate for exploring new therapeutic agents. Researchers have investigated its potential as an inhibitor of various enzymes, including kinases and proteases, which are key targets in the treatment of diseases such as cancer and inflammatory disorders.
In addition to its pharmacological applications, 2-Chloro-N-cyclohexylpyridine-3-sulfonamide has been studied for its role in chemical synthesis. Its sulfonamide group can act as a leaving group under certain reaction conditions, facilitating the construction of complex molecules through nucleophilic substitution reactions. This versatility makes it a valuable intermediate in organic synthesis.
The synthesis of 2-Chloro-N-cyclohexylpyridine-3-sulfonamide typically involves multi-step processes, including chlorination of pyridine derivatives, followed by sulfonation and subsequent substitution reactions to introduce the cyclohexyl group. These steps require precise control over reaction conditions to ensure high yields and purity of the final product.
From an environmental perspective, understanding the fate and behavior of CAS No. 1155912-23-4 in various ecosystems is crucial for assessing its potential impact on the environment. Studies have shown that sulfonamides can undergo biodegradation under specific conditions, which is an important consideration for their safe use and disposal.
In conclusion, 2-Chloro-N-cyclohexylpyridine-3-sulfonamide, with its unique structure and versatile functional groups, continues to be an area of active research across multiple disciplines. Its potential applications in drug discovery and chemical synthesis make it an essential compound for further exploration.
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